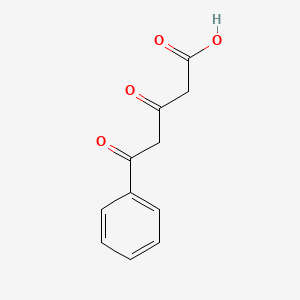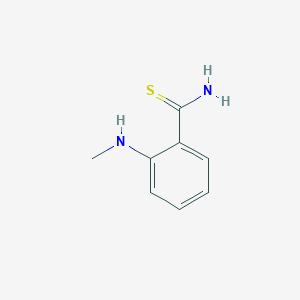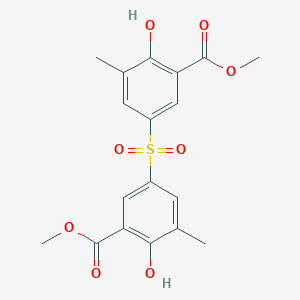
Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate is a complex organic compound with a unique structure that includes both sulfonyl and ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate typically involves multiple steps. One common method includes the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst. The sulfonyl group is introduced through a sulfonation reaction, which involves the reaction of the aromatic ring with sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester and sulfonyl groups can be reduced under specific conditions to yield alcohols and thiols, respectively.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield benzoquinones, while reduction of the ester group may produce primary alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate involves its interaction with specific molecular targets. The sulfonyl and ester groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methylparaben: A similar compound with a simpler structure, commonly used as a preservative in cosmetics and pharmaceuticals.
Methyl 3-hydroxybenzoate: Another related compound, used in the synthesis of various organic molecules.
Uniqueness
Methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methyl-phenyl)sulfonyl-3-methyl-benzoate is unique due to its combination of sulfonyl and ester functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
56923-27-4 |
|---|---|
Fórmula molecular |
C18H18O8S |
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-5-(4-hydroxy-3-methoxycarbonyl-5-methylphenyl)sulfonyl-3-methylbenzoate |
InChI |
InChI=1S/C18H18O8S/c1-9-5-11(7-13(15(9)19)17(21)25-3)27(23,24)12-6-10(2)16(20)14(8-12)18(22)26-4/h5-8,19-20H,1-4H3 |
Clave InChI |
MPVLWHAACUEDNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)C(=O)OC)S(=O)(=O)C2=CC(=C(C(=C2)C)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-methyl-4-[2-(phenylsulfonyl)ethenyl]-](/img/structure/B13999638.png)
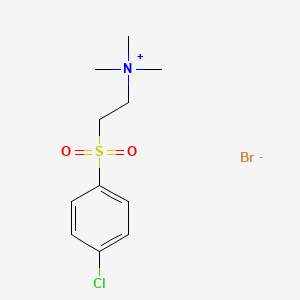


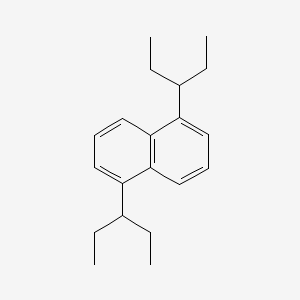

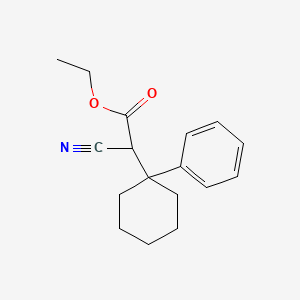
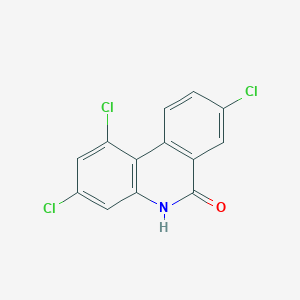
![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
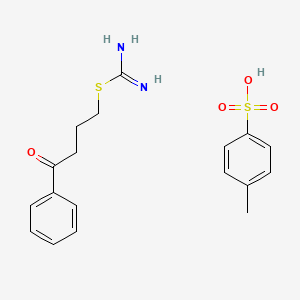
![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13999713.png)
